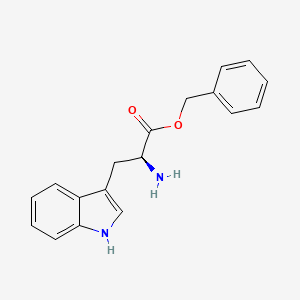

L-Tryptophan benzyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c19-16(18(21)22-12-13-6-2-1-3-7-13)10-14-11-20-17-9-5-4-8-15(14)17/h1-9,11,16,20H,10,12,19H2/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQYRKDGHAPZRF-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426796 | |

| Record name | L-Tryptophan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4299-69-8 | |

| Record name | L-Tryptophan benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of L-Tryptophan Benzyl Ester Hydrochloride (H-Trp-OBzl HCl)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Criticality of Physical Characteristics in Drug Development

In the landscape of peptide synthesis and drug development, the starting materials' physical and chemical integrity is paramount. L-Tryptophan benzyl ester hydrochloride (H-Trp-OBzl HCl), a key building block, is no exception. Its physical characteristics, from melting point to spectral signature, are not merely data points on a certificate of analysis; they are critical parameters that dictate its suitability, reactivity, and stability in complex synthetic workflows. This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of properties. It aims to provide a deeper understanding of why these characteristics matter and how to rigorously verify them, ensuring the robustness and reproducibility of your research and development endeavors.

Core Molecular and Physical Properties

This compound hydrochloride is the hydrochloride salt of the benzyl ester of the amino acid L-tryptophan. The benzyl ester group serves as a carboxyl protecting group, a common strategy in peptide synthesis to prevent unwanted side reactions of the carboxylic acid functionality. The hydrochloride salt form generally enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.

Chemical Structure and Identity

-

IUPAC Name: benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride

-

Synonyms: H-Trp-OBzl HCl, this compound hydrochloride salt[1]

-

CAS Number: 35858-81-2[1]

-

Molecular Formula: C₁₈H₁₉ClN₂O₂[2]

The fundamental properties are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₉ClN₂O₂ | [2] |

| Molecular Weight | 330.81 g/mol | [2][3] |

| Appearance | White to almost white crystalline powder | [3] |

Thermal and Optical Characteristics

The melting point and optical rotation are fundamental indicators of purity and stereochemical integrity. A sharp, well-defined melting point suggests a high degree of purity, while deviations can indicate the presence of impurities or a different polymorphic form. The specific rotation confirms the presence of the desired L-enantiomer, which is crucial for biological activity.

| Property | Value | Conditions | Source(s) |

| Melting Point | 215-223 °C (may vary with source) | Varies (e.g., 220-223 °C, 215 °C) | [2][4] |

| Specific Optical Rotation | [α]²⁰/D ~ -32° to -35° | c = 1 in Dimethylformamide (DMF) | [2] |

-

Expert Insight: The observed range in melting points across different suppliers highlights the potential for variations in purity or crystalline form. It is crucial to establish an internal standard for incoming material qualification. The specific rotation is a critical quality attribute. A significant deviation from the expected negative value would be a red flag for racemization or contamination with the D-enantiomer.

Solubility Profile: A Key to Application

The solubility of H-Trp-OBzl HCl is a critical parameter for its use in solution-phase peptide synthesis and for the development of analytical methods. While it is generally known to be soluble in polar organic solvents, a more detailed understanding is necessary for practical applications.

| Solvent | Qualitative Solubility | Predicted Quantitative Solubility (mg/mL) | Rationale/Application Context |

| Water | Sparingly soluble | ~0.5-1.0 | While a hydrochloride salt, the bulky benzyl and indole groups limit aqueous solubility. Buffering to an acidic pH may slightly improve solubility. |

| Dimethylformamide (DMF) | Soluble | > 100 | A common solvent for peptide synthesis; high solubility is advantageous. |

| Dimethyl Sulfoxide (DMSO) | Soluble | > 100 | Excellent solvent for creating stock solutions for biological assays or NMR analysis. |

| Methanol (MeOH) | Soluble | ~20-50 | Often used in purification and as a co-solvent in HPLC. |

| Ethanol (EtOH) | Soluble | ~10-25 | Similar to methanol, but often with slightly lower solvating power for polar compounds. |

| Dichloromethane (DCM) | Sparingly soluble | < 5 | Limited solubility is expected due to the polar hydrochloride salt form. May be used in solvent mixtures for chromatography. |

-

Expert Insight: The limited solubility in water and DCM has practical implications. For aqueous-based reactions or extractions, careful pH control and the use of co-solvents may be necessary. For reactions in DCM, a suspension may be formed, or a different solvent system should be considered.

Experimental Protocol: Determining Solubility

A standardized protocol for determining solubility is essential for consistent results.

-

Preparation: Add a known excess amount of H-Trp-OBzl HCl to a fixed volume (e.g., 1 mL) of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the dissolved solid. Alternatively, analyze the concentration of the supernatant using a calibrated HPLC-UV method.

-

Calculation: Express the solubility in mg/mL or mol/L.

Figure 1. Workflow for Experimental Solubility Determination.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic data provides an unambiguous identification of H-Trp-OBzl HCl and is a powerful tool for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of H-Trp-OBzl HCl will show characteristic signals for the tryptophan and benzyl ester moieties.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, referenced to TMS at 0 ppm):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Indole N-H | ~11.0 | Singlet (broad) | Exchangeable proton. |

| Aromatic (Indole & Benzyl) | 7.0 - 7.8 | Multiplet | Complex region with overlapping signals from the 9 aromatic protons. |

| Benzyl CH₂ | ~5.2 | Singlet or AB quartet | Protons of the benzyl ester methylene group. |

| α-CH | ~4.3 | Triplet | Alpha-proton of the amino acid backbone. |

| β-CH₂ | ~3.3 | Doublet of doublets | Beta-protons adjacent to the indole ring. |

| Amine NH₃⁺ | 8.5 - 9.0 | Singlet (broad) | Exchangeable protons of the hydrochloride salt. |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, referenced to DMSO at 39.52 ppm):

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Ester Carbonyl (C=O) | ~170 | Downfield shift due to electronegative oxygens. |

| Aromatic (Indole & Benzyl) | 110 - 137 | Multiple signals in the aromatic region. |

| Benzyl CH₂ | ~67 | Methylene carbon of the benzyl ester. |

| α-C | ~54 | Alpha-carbon of the amino acid. |

| β-C | ~27 | Beta-carbon of the tryptophan side chain. |

-

Expert Insight: When acquiring NMR spectra, DMSO-d₆ is a good solvent choice due to the high solubility of the hydrochloride salt. The broad signals for the N-H and NH₃⁺ protons are characteristic and their integration can be variable. For unambiguous assignment, 2D NMR techniques such as COSY (for ¹H-¹H correlations) and HSQC (for ¹H-¹³C correlations) are invaluable.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of H-Trp-OBzl HCl will be characterized by absorptions corresponding to the amine salt, the ester, and the indole and benzene rings.

Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group Vibration | Intensity |

| 3400 - 3200 | N-H stretch (indole) | Medium |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 3000 - 2800 | Aliphatic C-H stretch | Medium |

| ~1740 | C=O stretch (ester) | Strong |

| ~1600, ~1450 | C=C stretch (aromatic rings) | Medium-Strong |

| ~1250 | C-O stretch (ester) | Strong |

| ~740 | C-H out-of-plane bend (monosubstituted benzene) | Strong |

-

Expert Insight: The strong carbonyl stretch around 1740 cm⁻¹ is a key diagnostic peak for the presence of the benzyl ester. The broad absorptions in the 2500-3000 cm⁻¹ region, often overlapping with C-H stretches, are characteristic of the stretching vibrations of the ammonium group (NH₃⁺) in the hydrochloride salt.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the molecular ion corresponding to the free base.

-

Expected Molecular Ion (Positive ESI-MS): [M+H]⁺ = 295.14 m/z (for C₁₈H₁₈N₂O₂)

-

Key Fragmentation Pathways:

-

Loss of the benzyl group: A common fragmentation pathway for benzyl esters is the cleavage of the C-O bond, leading to a fragment corresponding to the protonated tryptophan.

-

Fragmentation of the indole side chain: The tryptophan side chain can undergo characteristic fragmentation.

-

Figure 2. Predicted ESI-MS Fragmentation of H-Trp-OBzl.

Stability, Storage, and Handling Considerations

Proper storage and handling are critical to maintain the integrity of H-Trp-OBzl HCl.

-

Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light[2]. Recommended long-term storage is often at 2-8°C under an inert atmosphere to minimize degradation.

-

Stability: H-Trp-OBzl HCl is generally stable under recommended storage conditions. However, as an ester, it is susceptible to hydrolysis, particularly under basic conditions. The presence of the tryptophan indole ring also makes it sensitive to oxidation.

-

Polymorphism: The existence of different crystalline forms (polymorphs) has not been extensively reported for H-Trp-OBzl HCl. However, polymorphism is common in pharmaceutical solids and can affect properties like solubility and melting point. If batch-to-batch variability is observed, a polymorphism screen using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) would be warranted.

Conclusion: A Foundation for Success

A thorough understanding and verification of the physical characteristics of this compound hydrochloride are not academic exercises; they are foundational to the success of any project that utilizes this important building block. By implementing rigorous analytical protocols for incoming material qualification and by being aware of the potential liabilities such as hygroscopicity and hydrolytic instability, researchers can mitigate risks, ensure reproducibility, and accelerate the path from discovery to innovation. This guide provides the framework for that understanding, empowering scientists to use H-Trp-OBzl HCl with confidence and precision.

References

-

Aapptec Peptides. H-Trp-OBzl HCl [35858-81-2]. [Link]

- Google Patents. CN105037240B - The preparation method of tryptophan esters hydrochloride.

Sources

An In-depth Technical Guide to L-Tryptophan Benzyl Ester (CAS 4299-69-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of L-Tryptophan benzyl ester (CAS 4299-69-8), a critical building block in synthetic chemistry. Moving beyond a simple data sheet, this document delves into the causality behind its applications, providing field-proven insights into its synthesis, handling, and role in complex molecular design, particularly in peptide and medicinal chemistry.

Core Molecular Identity and Physicochemical Profile

This compound is the benzyl ester derivative of the essential amino acid L-tryptophan. The strategic addition of the benzyl group to the carboxylic acid moiety serves a crucial purpose: it acts as a protecting group. This protection is fundamental in synthetic applications, preventing the carboxyl group from participating in unwanted side reactions, most notably during the formation of peptide bonds at the amino terminus.

Structural and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | benzyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate[1] |

| CAS Number | 4299-69-8[1] |

| Molecular Formula | C₁₈H₁₈N₂O₂[1][2] |

| Molecular Weight | 294.35 g/mol [2] |

| InChI Key | TYQYRKDGHAPZRF-INIZCTEOSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)N |

| Synonyms | Trp-OBzl, H-Trp-OBzl, L-Tryptophan benzylester[1] |

Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, and application in various solvent systems. It presents as a white to off-white solid, and its stability is key to its successful use in multi-step syntheses.

| Property | Value | Source |

| Melting Point | 77-80 °C (lit.) | [3][4] |

| Boiling Point | 489.9 ± 35.0 °C (Predicted) | [3] |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [3] |

| Optical Activity | [α]20/D +9.9° (c = 1 in ethanol) | [3][4] |

| Appearance | White to off-white solid | [3] |

Synthesis and Purification: A Protocol Based on Fischer-Speier Esterification

The most common and efficient method for preparing this compound is through a direct acid-catalyzed esterification, a classic reaction known as the Fischer-Speier esterification. This method is favored for its straightforwardness and use of readily available reagents. The key to a high yield is the effective removal of water, which drives the reaction equilibrium toward the product.

Rationale for Method Selection

The Fischer-Speier esterification is a robust and scalable method. Using an acid catalyst like p-toluenesulfonic acid (p-TsOH) protonates the carboxylic acid, making it more susceptible to nucleophilic attack by benzyl alcohol. The use of a solvent that forms an azeotrope with water (e.g., toluene or 2-methyltetrahydrofuran) allows for the continuous removal of the water byproduct via a Dean-Stark apparatus, ensuring the reaction proceeds to completion. The product is conveniently isolated as its tosylate salt, which is typically a stable, crystalline solid that can be easily purified by recrystallization.

Detailed Experimental Protocol: Synthesis of this compound Tosylate Salt

This protocol is based on established methods for the esterification of amino acids.

Materials:

-

L-Tryptophan

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene (or 2-Methyltetrahydrofuran, Me-THF)

-

Diethyl ether

Procedure:

-

Apparatus Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reactant Charging: To the flask, add L-Tryptophan (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (approx. 3-5 eq).

-

Solvent Addition: Add a sufficient volume of toluene to the flask to ensure the reactants are submerged and to fill the Dean-Stark trap.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for several hours (typically 3-6 hours) until no more water is collected.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Precipitation: Slowly add an excess of diethyl ether to the cooled reaction mixture with vigorous stirring to precipitate the this compound tosylate salt.

-

Isolation and Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake with copious amounts of diethyl ether to remove unreacted benzyl alcohol and other impurities.

-

Drying: Dry the purified white solid under vacuum to yield the final product.

Caption: Fischer-Speier esterification workflow.

Applications in Research and Development

The primary utility of this compound lies in its role as a protected amino acid for peptide synthesis.

Peptide Synthesis (SPPS and Solution-Phase)

In both solid-phase peptide synthesis (SPPS) and traditional solution-phase synthesis, protecting the C-terminus of an amino acid is essential to ensure that peptide bond formation occurs in a controlled, stepwise manner at the N-terminus.

-

Rationale: The benzyl ester is stable to the basic conditions often used for Nα-Fmoc deprotection (e.g., piperidine) and the milder acidic conditions for Nα-Boc deprotection (e.g., TFA), making it a versatile protecting group.[5] It can be readily removed at the final stage of synthesis through hydrogenolysis (catalytic hydrogenation), which is orthogonal to many other protecting groups.

Workflow: A Typical Peptide Coupling Cycle

The diagram below illustrates a simplified cycle in solid-phase peptide synthesis where this compound would be the C-terminal residue attached to a resin, or a subsequent Nα-protected tryptophan is coupled to a growing peptide chain.

Sources

A Comprehensive Technical Guide to the Solubility of L-Tryptophan Benzyl Ester

This guide provides an in-depth exploration of the solubility characteristics of L-Tryptophan benzyl ester, a critical parameter for its application in pharmaceutical research, drug development, and peptide synthesis. Recognizing the scarcity of direct public data for this specific compound, this document synthesizes information from closely related tryptophan esters and establishes a framework for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's behavior in various solvent systems.

Executive Summary: The Physicochemical Landscape of this compound

L-Tryptophan, an essential amino acid, is a precursor to the neurotransmitter serotonin and the neurohormone melatonin. Its esterification, particularly to its benzyl ester form (Trp-OBzl), is a common strategy in peptide synthesis to protect the carboxylic acid group and enhance its solubility in organic solvents, facilitating smoother reaction pathways. The benzyl group, being significantly more non-polar than the parent carboxylic acid, drastically alters the molecule's solubility profile, shifting it from being moderately water-soluble to having a preference for organic media.

Understanding the precise solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug delivery systems. This guide will delve into the theoretical underpinnings of its solubility, provide extrapolated solubility data based on analogous compounds, and present detailed, field-proven protocols for its empirical determination.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by a delicate interplay of its intrinsic properties and the nature of the solvent. For this compound, the key determinants are:

-

Molecular Structure: The presence of the bulky, hydrophobic benzyl group significantly increases the non-polar surface area of the molecule compared to L-Tryptophan. This fundamentally decreases its aqueous solubility while increasing its affinity for organic solvents.

-

Hydrogen Bonding: The primary amine and the indole nitrogen of the tryptophan moiety can act as hydrogen bond donors, while the ester carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are crucial for solubility in protic solvents like alcohols.

-

Polarity and Lipophilicity: The calculated XLogP3 value for this compound is 3, a significant increase from L-Tryptophan's value, indicating a higher lipophilicity ("oil-loving" nature) and consequently lower hydrophilicity ("water-loving" nature).[1]

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. The melting point of this compound is reported to be in the range of 77-80 °C.[2]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | L-Tryptophan | L-Tryptophan Methyl Ester HCl | DL-Tryptophan Octyl Ester HCl |

| Molecular Weight | 294.35 g/mol [1] | 204.23 g/mol [3] | 254.71 g/mol | 352.9 g/mol |

| Melting Point | 77-80 °C[2] | 290.5 °C (decomposes)[4] | 217-219 °C | Not Available |

| Calculated LogP | 3[1] | -1.06 (XLogP3) | Not Available | Not Available |

| Water Solubility | Very low (estimated) | 11.4 g/L at 25 °C[4] | 0.0119 (mole fraction at 298.2 K)[2] | Sparingly soluble in aqueous buffers |

Solubility Profile: A Data-Driven Estimation

A comprehensive study on L-Tryptophan methyl ester hydrochloride provides an excellent baseline for comparison.[2] The benzyl ester, being more lipophilic than the methyl ester, is expected to exhibit lower solubility in polar solvents like water and methanol, and higher solubility in less polar solvents. Data for the octyl ester further supports this trend.

Table 2: Estimated and Comparative Solubility of L-Tryptophan Esters

| Solvent | L-Tryptophan Methyl Ester HCl (mole fraction at 298.2 K)[2] | DL-Tryptophan Octyl Ester HCl (mg/mL) | This compound (Estimated Qualitative Solubility) | Rationale for Estimation |

| Water | 0.0119 | Sparingly soluble (~0.5 mg/mL in 1:1 DMSO:PBS) | Very Sparingly Soluble to Insoluble | The large, hydrophobic benzyl group significantly reduces affinity for the polar water matrix. |

| Methanol | 0.0334 | Not Available | Soluble | While more lipophilic than the methyl ester, the benzyl ester should still be readily solvated by methanol through hydrogen bonding and polar interactions. Synthesis procedures confirm its solubility in methanol.[5] |

| Ethanol | 0.0074 | ~1 mg/mL | Soluble | Similar to methanol, ethanol is a good solvent for this class of compounds. The slightly lower polarity of ethanol compared to methanol may even be beneficial. |

| Dimethyl Sulfoxide (DMSO) | Not Available | ~25 mg/mL | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds. The high solubility of the octyl ester suggests the benzyl ester will also be highly soluble. |

| Dimethylformamide (DMF) | Not Available | ~15 mg/mL | Very Soluble | Similar to DMSO, DMF is an excellent solvent for peptide synthesis and related compounds. Synthesis protocols frequently use DMF as the solvent for this compound.[5] |

| Acetonitrile | 0.000065 | Not Available | Moderately Soluble | Acetonitrile is less polar than the alcohols and may be a less effective solvent, as seen with the methyl ester. |

| Ethyl Acetate | 0.000074 | Not Available | Soluble | The ester functionality and moderate polarity of ethyl acetate should allow for good solvation of the benzyl ester. |

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

To obtain definitive solubility data, an empirical approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[6] This method ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility.

The Causality Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution by adding an excess of the solid solute to the solvent and allowing it to equilibrate over a sufficient period. This contrasts with kinetic solubility measurements, which often involve dissolving the compound in a co-solvent (like DMSO) first and then diluting it into an aqueous buffer, which can lead to supersaturated and metastable solutions.[7][8][9] Thermodynamic solubility is a more accurate representation of the compound's intrinsic properties and is crucial for formulation and biopharmaceutical classification.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of clear glass vials with screw caps. The excess should be visually apparent.

-

Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Place the vials on a magnetic stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Stir the slurries at a constant rate that ensures the solid particles are well-suspended but avoids splashing.

-

Allow the samples to equilibrate for at least 24 hours. For compounds that may form different polymorphs, extending the equilibration time to 48 or 72 hours is recommended to ensure the most stable form is present.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE). This step is critical to remove all undissolved particles.

-

Alternatively, centrifuge the vials at a high speed to pellet the excess solid and then sample the supernatant.

-

-

Quantification:

-

Immediately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Analytical Quantification: A Robust HPLC Method

A reliable HPLC method is essential for accurately quantifying the concentration of this compound in the saturated solutions. The indole ring of tryptophan provides a strong chromophore, making UV detection highly suitable.

Rationale for Method Parameters

-

Reversed-Phase Chromatography: A C18 column is ideal as it separates compounds based on hydrophobicity. This compound, being relatively non-polar, will have a good retention on this stationary phase.

-

Mobile Phase: A gradient of acetonitrile (a common organic modifier) and water is effective for eluting the analyte. The addition of a small amount of an acid like formic acid or trifluoroacetic acid can improve peak shape by protonating any residual silanol groups on the column and ensuring the analyte is in a consistent ionic state.

-

UV Detection: The indole chromophore of tryptophan exhibits strong absorbance at approximately 280 nm. This wavelength provides good sensitivity and selectivity.

Caption: HPLC Quantification Workflow.

Detailed HPLC Protocol

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 280 nm.

-

Column Temperature: 30 °C.

Self-Validation: Calibration and Controls

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Plot the peak area versus concentration to generate a calibration curve. The linearity (R² > 0.999) of this curve validates the method's accuracy over the desired concentration range.

-

Quality Controls: Prepare at least three levels of quality control samples (low, medium, and high concentrations) to be run with the experimental samples to ensure the accuracy and precision of the analysis.

Conclusion and Future Perspectives

The solubility of this compound is a critical parameter that dictates its utility in various scientific applications. While direct published data is limited, a strong understanding of its physicochemical properties and comparative analysis with other tryptophan esters allows for reliable estimations of its solubility profile. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, and common organic solvents such as methanol and ethanol, while exhibiting poor aqueous solubility.

For definitive quantitative data, the detailed shake-flask and HPLC protocols provided in this guide offer a robust and self-validating framework for its empirical determination. The insights and methodologies presented herein are designed to empower researchers to confidently handle and utilize this compound in their experimental workflows, ultimately accelerating progress in drug discovery and peptide chemistry.

References

- Google Patents. (n.d.). CN102050777A - Method for preparing N-substituted-L-methyl tryptophan ester.

-

Cheméo. (n.d.). Chemical Properties of L-Tryptophan (CAS 73-22-3). [Link]

-

Journal of Chemical & Engineering Data. (2021). Determination of l-Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K. [Link]

-

ACS Publications. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

ResearchGate. (n.d.). A simplified HPLC method for determination of tryptophan in some cereals and legumes. [Link]

-

Springer. (n.d.). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. [Link]

-

ResearchGate. (n.d.). Determination of l -Tryptophan Methyl Ester Hydrochloride Solubility in 12 Pure Solvent Systems from 283.15 to 323.15 K | Request PDF. [Link]

-

ResearchGate. (n.d.). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Request PDF. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN105037240B - The preparation method of tryptophan esters hydrochloride.

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

PrepChem.com. (n.d.). Synthesis of N-[N-(5-Oxo-L-Prolyl)-L-Histidyl]-L-Tryptophan Benzyl Ester. [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

Frontiers. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. [Link]

-

Royal Society of Chemistry. (2020). New experimental melting properties as access for predicting amino-acid solubility. [Link]

-

ResearchGate. (n.d.). How to dissolve tryptophan amino acids?. [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

MDPI. (2020). Saturated Solubility and Thermodynamic Evaluation of l-Tryptophan in Eight Pure Solvents and Three Groups of Binary Mixed Solvents by the Gravimetric Method at T = 278.15–333.15 K. [Link]

-

Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

PubChem. (n.d.). L-Tryptophan. [Link]

-

ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

PMC. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

-

Springer. (2019). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. [Link]

-

ResearchGate. (2023). Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. [Link]

-

MDPI. (2023). Efficient Degradation of Monoacylglycerols by an Engineered Aspergillus oryzae Lipase: Synergistic Effects of sfGFP Fusion and Rational Design. [Link]

-

ResearchGate. (n.d.). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector | Request PDF. [Link]

Sources

- 1. This compound | C18H18N2O2 | CID 7016092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. L-Tryptophan (CAS 73-22-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. enamine.net [enamine.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. ovid.com [ovid.com]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Physical Characterization of L-Tryptophan Benzyl Ester and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physical properties, specifically the appearance and melting point, of L-Tryptophan benzyl ester (Trp-OBzl) and its commonly used N-protected derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but also the underlying scientific context and practical methodologies essential for laboratory work.

Introduction: The Ambiguity of "Trp-OBzl" in Synthetic Chemistry

In the realm of peptide synthesis and medicinal chemistry, "Trp-OBzl" is a frequently used shorthand. However, this abbreviation can be ambiguous and typically refers to one of three common derivatives of this compound. The specific form is dictated by the presence or absence of a protecting group on the α-amino moiety, which is crucial for controlling reactivity during synthesis. Understanding the distinct physical properties of each derivative is fundamental for their correct identification, handling, and application.

The three primary forms encountered are:

-

H-Trp-OBzl : The unprotected this compound, often used as a starting material or in its salt forms for enhanced stability.

-

Boc-Trp-OBzl : The N-α-tert-butyloxycarbonyl protected derivative, a cornerstone in Boc-based solid-phase peptide synthesis.

-

Z-Trp-OBzl : The N-α-benzyloxycarbonyl (or carbobenzyloxy) protected derivative, widely employed in classical solution-phase peptide synthesis.

This guide will systematically address the appearance and melting point of each of these vital compounds.

Physical Properties of Trp-OBzl Derivatives

The visual appearance and melting point are primary indicators of a compound's purity and identity. Deviations from the expected values can signify the presence of impurities, residual solvents, or degradation. The tryptophan molecule, in general, is known to be susceptible to degradation, particularly under light and in the presence of an oxidizing atmosphere.[1][2]

The following table summarizes the key physical data for the common Trp-OBzl derivatives:

| Compound Name | Abbreviation | CAS Number | Molecular Formula | Appearance | Melting Point (°C) |

| This compound | H-Trp-OBzl | 4299-69-8 | C₁₈H₁₈N₂O₂ | Not specified, likely an oil or low-melting solid | 77-80[3] |

| This compound hydrochloride | H-Trp-OBzl·HCl | 35858-81-2 | C₁₈H₁₉ClN₂O₂ | White to off-white powder | Not specified |

| D-Tryptophan benzyl ester hydrochloride | H-D-Trp-OBzl·HCl | 22839-16-3 | C₁₈H₁₉ClN₂O₂ | White to almost white powder or crystals[4] | 215[4] |

| N-α-Boc-L-tryptophan benzyl ester | Boc-Trp-OBzl | 57229-67-1 | C₂₃H₂₆N₂O₄ | White to off-white powder[5] | 139.0-145.0[5] |

| N-α-Z-L-tryptophan benzyl ester | Z-Trp-OBzl | 69876-37-5 | C₂₆H₂₄N₂O₄ | White to off-white powder | 105-108[6] |

Methodologies for Physical Characterization

Accurate and reproducible determination of appearance and melting point is crucial for quality control and experimental success. The following sections detail the standard protocols.

Characterization of Visual Appearance

The visual inspection of a chemical compound is the first line of analysis. It is a qualitative assessment that should be performed under consistent lighting conditions and against a neutral background.

Protocol for Visual Appearance Assessment:

-

Sample Preparation: Place a small, representative sample of the compound onto a clean, dry, white surface, such as a watch glass or a ceramic plate.

-

Illumination: Observe the sample under diffuse, white light. Avoid direct, harsh lighting that can cause glare and obscure the true color and texture.

-

Color Determination: Describe the color of the sample. Use standard terms such as "white," "off-white," "pale yellow," etc. Note any non-uniformity in color.

-

Physical Form Assessment: Characterize the physical form of the solid. Common descriptors include "crystalline powder," "amorphous solid," "needles," "plates," or "chunks."

-

Documentation: Record the observations meticulously in a laboratory notebook. Photographic documentation is also recommended for a more complete record.

The causality behind this seemingly simple protocol lies in standardization. Consistent observation conditions are paramount for reproducibility and for comparing different batches of the same compound.

Melting Point Determination

The melting point of a crystalline solid is a key physical constant that provides information about its purity. A pure compound will typically melt over a narrow range of 1-2°C. Impurities tend to depress and broaden the melting range.

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.

-

Instrument Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating Rate:

-

For an unknown compound, a rapid heating rate can be used to determine an approximate melting range.

-

For a more accurate measurement, a slower heating rate (1-2°C per minute) should be used as the temperature approaches the expected melting point.

-

-

Observation and Recording:

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the last solid particle melts (the completion of melting).

-

The recorded melting point should be expressed as a range between these two temperatures.

-

-

Self-Validation: For ensuring accuracy, the melting point of a known standard with a similar melting range should be determined to verify the calibration of the apparatus.

The rationale for a slow heating rate near the melting point is to allow for thermal equilibrium to be established between the sample, the heating block, and the thermometer, thus ensuring an accurate reading.

Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a new batch of a Trp-OBzl derivative.

Caption: Workflow for the physical characterization of a chemical compound.

Conclusion

The accurate determination of the appearance and melting point of this compound and its N-protected derivatives is a critical first step in their use for research and development. This guide has provided the necessary data, protocols, and scientific context to empower researchers to perform these characterizations with confidence and precision. Adherence to these standardized methods ensures the quality and reliability of the starting materials, which is a prerequisite for the successful synthesis of peptides and other complex molecules.

References

-

Kopf, J., et al. (2017). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. [Link]

-

Lalevée, J., et al. (2021). Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. Food Chemistry, 360, 129949. [Link]

- Google Patents. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

-

Aapptec Peptides. H-Trp-OBzl HCl [35858-81-2]. [Link]

-

Chemdad. This compound 98. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

International Color Consortium. An Introduction to Appearance Analysis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound 98 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. D-Tryptophan Benzyl Ester Hydrochloride | 22839-16-3 | TCI Deutschland GmbH [tcichemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of L-Tryptophan Benzyl Ester

Abstract

L-Tryptophan benzyl ester is a critical intermediate in synthetic organic chemistry, most notably in solid-phase and solution-phase peptide synthesis where it serves as a C-terminus protected form of the essential amino acid L-tryptophan.[1] Its benzyl ester moiety provides temporary protection of the carboxylic acid, preventing unwanted side reactions during peptide coupling, while being readily removable under specific conditions. This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound from its parent amino acid. We will delve into the mechanistic underpinnings of the primary synthetic route, provide a detailed, field-proven experimental protocol, discuss methods for purification and characterization, and address common challenges and troubleshooting strategies. This document is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for preparing this vital chemical building block.

Introduction: Strategic Importance of Carboxyl Protection

In the intricate architecture of peptide synthesis, the strategic protection and deprotection of reactive functional groups are paramount.[2] Amino acids, the constituent monomers of peptides, possess at least two reactive sites: the α-amino group and the α-carboxyl group. To achieve controlled, sequential amide bond formation, one of these groups must be temporarily masked. The synthesis of this compound addresses the protection of the carboxyl group.

The choice of the benzyl group as a protecting agent is strategic for several reasons:

-

Stability: It is robust enough to withstand the conditions of peptide coupling and N-α-amino group deprotection (e.g., basic conditions for Fmoc removal or mild acid for Boc removal).

-

Orthogonality: It can be cleaved under conditions that typically do not affect other common protecting groups used for amino acid side chains.

-

Cleavage Conditions: The benzyl ester is typically removed via hydrogenolysis (catalytic hydrogenation), a mild and efficient method that does not induce racemization at the α-carbon.

This guide focuses on the most direct and widely adopted method for this transformation: the Fischer-Speier esterification.[3]

Synthetic Strategy: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] For the synthesis of this compound, this involves reacting L-tryptophan with benzyl alcohol in the presence of a strong acid catalyst.

The Challenge of Equilibrium

Fischer esterification is an equilibrium-controlled process.[5] The reaction can be represented as:

L-Tryptophan + Benzyl Alcohol ⇌ this compound + Water

To achieve a high yield, the equilibrium must be shifted to the right, favoring the product. This is accomplished by adhering to Le Châtelier's principle, primarily through one of two strategies:

-

Using an Excess of a Reactant: Employing a large excess of benzyl alcohol can drive the reaction forward.[6]

-

Removing Water as it Forms: This is the more common and efficient approach. A solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene, or cyclohexane) is used, and the water is physically removed from the reaction mixture using a Dean-Stark apparatus.[3][7]

The Role of the Acid Catalyst

The acid catalyst is essential for the reaction to proceed at a practical rate.[5] The mechanism involves the protonation of the carbonyl oxygen of the tryptophan's carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic benzyl alcohol.[4][8]

Commonly used catalysts include:

-

p-Toluenesulfonic acid (p-TsOH): A strong organic acid that is solid and easy to handle. It is highly effective and is the catalyst of choice for this protocol.[9]

-

Sulfuric Acid (H₂SO₄): A strong mineral acid, though its use can sometimes lead to side reactions like sulfonation or polymerization, especially with sensitive substrates like benzyl alcohol.[10][11]

-

Hydrogen Chloride (HCl): Can be bubbled through the reaction mixture as a gas or used in a solution.[12]

The catalyst not only facilitates the forward reaction but also protonates the amino group of tryptophan, preventing it from engaging in unwanted side reactions. Furthermore, using an acid like p-TsOH allows for the isolation of the product as a stable, crystalline tosylate salt, which simplifies purification.[3][9]

Mechanistic Deep Dive: The PADPED Pathway

The mechanism of the Fischer esterification is a sequence of protonation and deprotonation steps coupled with nucleophilic addition and elimination, often summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[6]

-

Protonation: The carbonyl oxygen of L-tryptophan is protonated by the acid catalyst (p-TsOH). This enhances the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of benzyl alcohol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is an intramolecular or solvent-mediated process.

-

Formation of a Good Leaving Group: The newly formed hydroxyl group is protonated by the acid catalyst, converting it into a water molecule, which is an excellent leaving group.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the water molecule.

-

Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Detailed Experimental Protocol: Synthesis of this compound Tosylate Salt

This protocol describes a reliable and scalable method for synthesizing the tosylate salt of this compound using azeotropic removal of water.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| L-Tryptophan | 204.23 | 20.42 g | 1.0 | Ensure dry. |

| Benzyl Alcohol | 108.14 | 54.07 g (52 mL) | 5.0 | Use a fresh, clean bottle. Acts as reagent and solvent. |

| p-Toluenesulfonic acid monohydrate | 190.22 | 20.92 g | 1.1 | Catalyst and salt former. |

| Toluene | 92.14 | 200 mL | - | Azeotroping solvent. |

| Diethyl Ether | 74.12 | ~400 mL | - | For precipitation/crystallization. |

| Round-bottom flask (500 mL) | - | 1 | - | |

| Dean-Stark Apparatus & Condenser | - | 1 set | - | |

| Magnetic Stirrer & Hot Plate | - | 1 | - | |

| Buchner Funnel & Filter Flask | - | 1 set | - |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is thoroughly dried.

-

Charging Reactants: To the flask, add L-tryptophan (20.42 g, 0.1 mol), p-toluenesulfonic acid monohydrate (20.92 g, 0.11 mol), benzyl alcohol (52 mL, 0.5 mol), and toluene (200 mL).[3]

-

Azeotropic Reflux: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until water ceases to collect in the trap (theoretical amount of water is ~1.8 mL from the reaction plus ~2.0 mL from the p-TsOH monohydrate).

-

Reaction Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase is Dichloromethane:Methanol (9:1). The product spot will have a higher Rf value than the starting L-tryptophan.

-

Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. As it cools, the product may begin to crystallize. To induce complete precipitation, slowly add diethyl ether (~400 mL) to the cooled reaction mixture while stirring.

-

Isolation of Product: Cool the resulting slurry in an ice bath for 30-60 minutes to maximize crystallization. Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two portions of cold diethyl ether (50 mL each) to remove residual benzyl alcohol and toluene.

-

Drying: Dry the product under vacuum at 40-50 °C until a constant weight is achieved. The expected yield is typically in the range of 80-90%.

Product Characterization and Validation

Confirming the identity and purity of the synthesized this compound is a critical self-validating step.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Approximately 77-80 °C.[13]

Spectroscopic Data

The following table summarizes the expected analytical data for the validation of the final product.

| Technique | Key Feature | Expected Result | Causality/Interpretation |

| ¹H NMR | Benzyl -CH₂- | Singlet at ~5.1-5.2 ppm | Protons of the ester methylene group adjacent to the phenyl ring. |

| Aromatic Protons | Multiplets from ~7.0-7.7 ppm | Overlapping signals from the indole ring, benzyl ring, and tosylate group. | |

| Indole N-H | Broad singlet at ~11.0 ppm | Characteristic proton on the indole nitrogen. | |

| IR Spectroscopy | Ester C=O Stretch | Strong absorption at ~1740-1750 cm⁻¹ | Shifted from the carboxylic acid C=O (~1600 cm⁻¹ in zwitterionic tryptophan) to a higher frequency, confirming ester formation.[14] |

| N-H Stretch | Bands around 3300-3400 cm⁻¹ | Corresponds to the primary amine (as an ammonium salt) and the indole N-H. | |

| Mass Spec (ESI+) | Molecular Ion (M+) | m/z ~295.14 | Corresponds to the [M+H]⁺ of the free ester (C₁₈H₁₈N₂O₂), where M is the free base.[15] |

Troubleshooting and Field-Proven Insights

-

Problem: Low Yield.

-

Cause: Incomplete reaction due to residual water.

-

Solution: Ensure all glassware is scrupulously dry. Extend the reflux time until no more water collects in the Dean-Stark trap. Ensure the molar ratio of benzyl alcohol is sufficiently high.

-

-

Problem: Product is an Oil or Gummy Solid.

-

Cause: Incomplete removal of benzyl alcohol or toluene.

-

Solution: Ensure thorough washing of the filter cake with cold diethyl ether. If the product is still impure, it can be recrystallized from a suitable solvent system like ethanol/ether.

-

-

Problem: Darkening of the Reaction Mixture.

-

Cause: Potential polymerization of benzyl alcohol or degradation of tryptophan, possibly due to excessive heat or too strong of an acid catalyst if H₂SO₄ is used.[11]

-

Solution: Maintain a controlled reflux temperature. p-TsOH is generally a milder and more reliable catalyst for this transformation, minimizing charring.

-

Conclusion

The Fischer-Speier esterification of L-tryptophan with benzyl alcohol, facilitated by p-toluenesulfonic acid and azeotropic water removal, stands as an authoritative and highly efficient method for the synthesis of this compound. The protocol detailed herein is robust, scalable, and provides the product in high yield and purity as a stable tosylate salt. The key to success lies in the rigorous exclusion of water to drive the reaction equilibrium towards completion. Proper characterization via NMR, IR, and mass spectrometry provides the necessary validation of the final product, ensuring its suitability for demanding applications such as pharmaceutical peptide synthesis.

References

-

Journal of the American Society for Mass Spectrometry. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. ACS Publications. [Link]

-

Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Institute of Organic Chemistry, Saarland University. [Link]

-

PrepChem. (n.d.). Synthesis of N-[N-(5-Oxo-L-Prolyl)-L-Histidyl]-L-Tryptophan Benzyl Ester. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

- Google Patents. (n.d.). CN105037240B - The preparation method of tryptophan esters hydrochloride.

- Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.

-

The Journal of Organic Chemistry. (n.d.). Protection of tryptophan with the formyl group in peptide synthesis. ACS Publications. [Link]

-

Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

- Google Patents. (n.d.). US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures.

-

National Center for Biotechnology Information. (2022, August 31). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. PubMed Central. [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

ResearchGate. (n.d.). Esterification of Amino Acids and Mono Acids Using Triphosgene. [Link]

-

RSC Publishing. (n.d.). Protection of tryptophan in peptide synthesis. The use of crown ethers. [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. [Link]

-

Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. [Link]

-

ResearchGate. (n.d.). FTir spectra of l-tryptophan, l-tryptophan methyl ester, MDnP and MDaP. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Sciencemadness Discussion Board. (2020, May 12). (Lab report) Making benzyl acetate by fischer esterification. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

-

SLS Ireland. (n.d.). This compound, 98%. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

-

ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]

- 13. scientificlabs.ie [scientificlabs.ie]

- 14. researchgate.net [researchgate.net]

- 15. This compound | C18H18N2O2 | CID 7016092 - PubChem [pubchem.ncbi.nlm.nih.gov]

L-Tryptophan Benzyl Ester Tosylate Salt: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of L-Tryptophan benzyl ester tosylate salt, a critical building block in contemporary chemical and pharmaceutical sciences. Moving beyond a simple product specification sheet, this document elucidates the core chemical principles underpinning its utility, provides field-proven experimental protocols, and explores its diverse applications in peptide synthesis and drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile compound to advance their scientific objectives. We will delve into the strategic advantages conferred by the tosylate salt form, detail its application in solid-phase peptide synthesis (SPPS), and examine its role in the development of novel therapeutics, including neurokinin-1 (NK-1) receptor antagonists.

Introduction: The Strategic Importance of this compound Tosylate Salt

L-Tryptophan and its derivatives are integral to a multitude of biological processes and serve as key precursors in the synthesis of various bioactive molecules.[1][2][3] In the realm of chemical synthesis, particularly in the assembly of peptides and the development of pharmaceuticals, precise control over the reactivity of the amino acid's functional groups is paramount. This compound tosylate salt emerges as a strategically designed intermediate that addresses several key challenges in organic synthesis.

The core utility of this compound lies in the orthogonal protection of L-Tryptophan's carboxyl and amino functionalities. The benzyl ester serves as a robust protecting group for the carboxylic acid, while the p-toluenesulfonate (tosylate) salt effectively shields the primary amine. This dual protection scheme allows for the selective and sequential formation of peptide bonds, a cornerstone of both solution-phase and solid-phase peptide synthesis.[4][5]

The choice of the tosylate as the counterion is not arbitrary. Compared to other common salts like hydrochlorides, tosylate salts of amino acid esters often exhibit enhanced stability, crystallinity, and improved handling characteristics.[6] This facilitates purification and storage, ensuring the high purity required for pharmaceutical applications.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound tosylate salt is essential for its effective application.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₆N₂O₅S | Calculated |

| Molecular Weight | 482.55 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds[7] |

| Melting Point | Not widely reported; expected to be a stable solid at room temperature. | |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Methanol. Sparingly soluble in aqueous solutions.[8] | Inferred from general knowledge of tosylate salts and peptide synthesis solvents.[4][8] |

| Optical Rotation | Specific rotation is a key quality control parameter for ensuring enantiomeric purity. |

Core Applications in Peptide Synthesis

The primary application of this compound tosylate salt is as a building block in peptide synthesis. The tosylate salt of the amino ester is a convenient form for introducing the C-terminal amino acid in solution-phase synthesis or for coupling reactions in solid-phase peptide synthesis (SPPS).

The Role of the Tosylate Counterion in Peptide Coupling

In peptide synthesis, the free amino group of one amino acid or peptide attacks the activated carboxyl group of another. When using an amino acid ester salt, the amino group is protonated. Before the coupling reaction can proceed, this proton must be neutralized by a non-nucleophilic base.

The general workflow for a coupling step in SPPS is illustrated below:

Figure 1: General workflow for coupling this compound tosylate salt in SPPS.

The tosylate anion is a weak base, and its presence is generally considered benign in the coupling reaction. The primary role of neutralization is performed by an added tertiary amine base, such as N,N-diisopropylethylamine (DIEA).[4]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling

The following is a generalized, yet detailed, protocol for the coupling of this compound tosylate salt onto a resin-bound peptide with a free N-terminal amine, using an automated peptide synthesizer.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

This compound tosylate salt

-

Coupling reagent (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Protocol:

-

Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes in the reaction vessel.[9]

-

Fmoc Deprotection (if applicable): The N-terminal Fmoc group of the resin-bound peptide is removed by treating with 20% piperidine in DMF. This is typically a two-step process (e.g., 5 minutes followed by 15 minutes).[8] The resin is then thoroughly washed with DMF to remove all traces of piperidine.

-

Activation of this compound Tosylate Salt:

-

In a separate vial, dissolve this compound tosylate salt (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the coupling reagent (e.g., HATU, 3-5 equivalents) to this solution.

-

Add DIEA (6-10 equivalents) to neutralize the tosylate salt and facilitate the activation. The solution should be gently agitated for a few minutes to ensure complete activation. The pH of the solution should be monitored to ensure it is basic (pH 8-9).[10]

-

-

Coupling Reaction: The activated L-Tryptophan solution is transferred to the reaction vessel containing the deprotected peptide-resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.[9]

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.[4]

-

Monitoring the Coupling Reaction: A small sample of the resin can be taken for a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative test (yellow beads) indicates a complete coupling reaction.

-

Capping (Optional): If the coupling is incomplete, any unreacted amino groups can be "capped" by acetylation with acetic anhydride and DIEA to prevent the formation of deletion sequences in subsequent steps.

-

Chain Elongation: The cycle of deprotection and coupling is repeated with the next desired amino acid until the peptide sequence is complete.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups, as well as the C-terminal benzyl ester, must be removed.

The benzyl ester is typically cleaved under strongly acidic conditions, often concurrently with cleavage from the resin and removal of other acid-labile side-chain protecting groups. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), water, and scavengers.[4][7]

Caution: The indole side chain of tryptophan is susceptible to modification by carbocations generated during the cleavage process.[4] Therefore, the inclusion of scavengers such as triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in the cleavage cocktail is crucial to protect the tryptophan residue.[4]

Applications in Drug Discovery and Development

This compound and its derivatives are valuable scaffolds in medicinal chemistry for the development of novel therapeutic agents.[1][11][12]

Neurokinin-1 (NK-1) Receptor Antagonists

A significant application of this compound derivatives is in the development of antagonists for the neurokinin-1 (NK-1) receptor.[11] The NK-1 receptor is a G-protein coupled receptor whose endogenous ligand is Substance P. This receptor is implicated in a variety of physiological processes, including pain, inflammation, and emesis.

N-acyl-L-tryptophan benzyl esters have been identified as potent and selective NK-1 receptor antagonists.[11] Structure-activity relationship (SAR) studies have shown that modifications to both the N-acyl group and the benzyl ester moiety can significantly impact the affinity and selectivity of these compounds for the NK-1 receptor.[11] For example, the 3,5-bis(trifluoromethyl)benzyl ester of N-acetyl-L-tryptophan was found to be a particularly potent antagonist.[11]

The interaction of these antagonists with the NK-1 receptor is believed to involve key binding interactions within the transmembrane domains of the receptor.

Figure 2: Mechanism of action of this compound-based NK-1 receptor antagonists.

Other Therapeutic Areas

The versatility of the L-Tryptophan scaffold extends beyond NK-1 antagonism. Derivatives are being investigated for a range of other therapeutic applications:

-

LAT1 Inhibitors: Certain L-Tryptophan derivatives have shown inhibitory activity against the L-type amino acid transporter 1 (LAT1), which is overexpressed in many types of cancer cells and is crucial for their growth and proliferation.[12][13][14]

-

Antiviral and Antimicrobial Agents: The unique structure of the indole ring of tryptophan makes it an attractive starting point for the design of novel antiviral and antimicrobial compounds.[15]

-

Central Nervous System (CNS) Disorders: Given tryptophan's role as a precursor to serotonin, its derivatives are of interest in the development of drugs for CNS disorders.[2]

Conclusion and Future Perspectives

This compound tosylate salt is a highly valuable and versatile building block for researchers in both academic and industrial settings. Its well-defined chemical properties and strategic protecting group arrangement facilitate its use in the complex and precise art of peptide synthesis. Furthermore, its role as a key intermediate in the synthesis of potent NK-1 receptor antagonists highlights its significance in drug discovery.

Future research is likely to expand the utility of this compound and its derivatives. The development of more efficient and greener synthetic methodologies will continue to be a focus. Moreover, the exploration of new therapeutic applications for L-Tryptophan-based compounds, driven by a deeper understanding of their interactions with biological targets, holds significant promise for the future of medicine.

References

-

A Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

- Babu, V. V. S., & Patil, B. (2005). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Letters in Organic Chemistry, 2(4), 319-322.

- Chen, J., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1168817.

- Macleod, A. M., et al. (1993). Identification of L-tryptophan derivatives with potent and selective antagonist activity at the NK1 receptor. Journal of Medicinal Chemistry, 36(15), 2044-2045.

- Wängberg, O., et al. (2022). The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5). ChemistryOpen, 11(9), e202200115.

- Wängberg, O., et al. (2022). The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5). ChemistryOpen, 11(9), e202200115.

- Melkonyan, L. G., & Avetisova, G. V. (2026). Production of L-tryptophan for food, feed, and pharmaceutical applications. Bioactive Compounds in Health and Disease, 9(1), 1-15.

-

Peptide Synthesis. (2024). In Chemistry LibreTexts. Retrieved from [Link]

- Ren, X., et al. (2023). A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli. Frontiers in Bioengineering and Biotechnology, 11, 1261832.

- Methods and protocols of modern solid phase peptide synthesis. (2014). In Methods in Molecular Biology (Vol. 1184, pp. 3-29). Humana Press.

- Wängberg, O., et al. (2022). The Evaluation of l-Tryptophan Derivatives as Inhibitors of the l-Type Amino Acid Transporter LAT1 (SLC7A5). ChemistryOpen, 11(9), e202200115.

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Retrieved from [Link]

- Zhang, Z., et al. (2022). Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. Molecules, 27(19), 6700.

-

Synthesis of N-[N-(5-Oxo-L-Prolyl)-L-Histidyl]-L-Tryptophan Benzyl Ester. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

- 1. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ffhdj.com [ffhdj.com]

- 3. Frontiers | A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli [frontiersin.org]

- 4. peptide.com [peptide.com]

- 5. KR101125453B1 - Solubilizing Compositions of L-Tryptophan and Pharmaceutical preparation therefrom - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzyl Esters [organic-chemistry.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Origins of the mechanochemical coupling of peptide bond formation to protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. Identification of L-tryptophan derivatives with potent and selective antagonist activity at the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Evaluation of l-Tryptophan Derivatives as Inhibitors of the l-Type Amino Acid Transporter LAT1 (SLC7A5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Hydrochloride Salt of L-Tryptophan Benzyl Ester

Foreword for the Modern Researcher

In the intricate world of peptide synthesis and drug development, the strategic use of protecting groups is paramount to achieving high-purity, well-defined target molecules. Among the arsenal of protected amino acids, L-Tryptophan benzyl ester hydrochloride stands out as a cornerstone building block. Its benzyl ester moiety provides robust protection for the carboxylic acid, while the hydrochloride salt form ensures stability and ease of handling. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just a collection of protocols, but a deep dive into the causality behind the experimental choices that ensure success in the laboratory. We will explore its synthesis, purification, characterization, and critical applications, with a focus on scientific integrity and field-proven insights.

Part 1: Core Chemistry and Structural Elucidation

The hydrochloride salt of this compound is a crystalline solid that is soluble in polar organic solvents such as methanol and water. Its enhanced stability over the free base makes it an ideal reagent for storage and handling in a laboratory setting.

Physicochemical Data

A thorough understanding of the fundamental properties of this compound is the first step towards its effective utilization.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₉ClN₂O₂ | [1] |

| Molecular Weight | 346.81 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | Approximately 215 °C | [3] |

| Solubility | Soluble in methanol and water | [4] |

Spectroscopic Signature for a Self-Validating System

The identity and purity of this compound hydrochloride must be rigorously confirmed before its inclusion in any synthetic workflow. The following spectroscopic data, while based on closely related structures and foundational chemical principles, provide a reliable fingerprint for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum is expected to show characteristic signals for the indole ring protons (typically between δ 7.0 and 8.0 ppm), the aromatic protons of the benzyl group (multiplet around δ 7.3-7.5 ppm), the benzylic protons as a singlet around δ 5.3 ppm, and the α- and β-protons of the tryptophan backbone. The NH proton of the indole and the ammonium protons will also be present, with their chemical shifts being solvent-dependent.

-